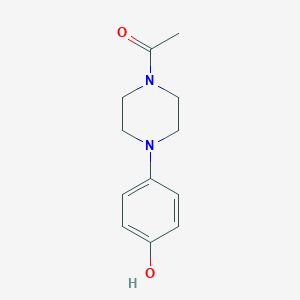

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNLFCRZULMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057804 | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-60-7 | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known by its synonym 4-(4-Acetyl-1-piperazinyl)phenol and the abbreviation AHPP, is a piperazine (B1678402) derivative of significant interest in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a piperazine ring acetylated at one nitrogen and substituted with a hydroxyphenyl group at the other, makes it a versatile chemical intermediate.[2] This compound is most notably recognized as a key precursor in the multi-step synthesis of ketoconazole, a broad-spectrum antifungal agent.[3][4] Beyond its role as a synthetic building block, this compound has demonstrated inherent biological activities, including antibacterial and potential anticancer properties, making it a subject of ongoing investigation.[5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic and analytical workflows.

Table 1: Chemical Identifiers and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | [4] |

| Synonyms | 4-(4-Acetyl-1-piperazinyl)phenol, AHPP, Ketoconazole Impurity 13 | [2] |

| CAS Number | 67914-60-7 | [2][6] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2][6] |

| Molecular Weight | 220.27 g/mol | [2][6] |

| SMILES | CC(=O)N1CCN(CC1)c2ccc(O)cc2 | [6] |

| InChIKey | AGVNLFCRZULMKK-UHFFFAOYSA-N | [6] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 180-185 °C | [6] |

| Boiling Point | 456.5 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Slightly soluble in water. Soluble in Methanol and DMSO. | [8] |

| pKa | 10.33 ± 0.10 (Predicted) | [9] |

| Purity | ≥98% to ≥99% (by HPLC, Titration) | [2][6] |

| Storage | Store at room temperature in a cool, dry place away from light. | [8] |

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and analysis of this compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound is based on the acetylation of 4-(1-piperazinyl)phenol dihydrobromide. An improved version of this synthesis boasts a yield of up to 80%.[10]

Materials:

-

4-(1-piperazinyl)phenol dihydrobromide

-

Acetic anhydride (B1165640)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (B91453) or an alcohol-water solution

-

Sodium hydrogen carbonate (NaHCO₃)

-

Diluted hydrochloric acid (HCl)

-

Ethanol (for crystallization)

Procedure:

-

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is prepared in a suitable reaction vessel.[1]

-

To this stirred mixture, 11.2 parts of acetic anhydride are added.[1]

-

The reaction mixture is heated to reflux and stirred continuously for approximately 3 days.[1]

-

After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.[1]

-

The filtrate is evaporated under reduced pressure to remove the solvent, yielding a solid residue.[1]

-

The crude residue is stirred in water, and sodium hydrogen carbonate is added to neutralize any remaining acid. This mixture is stirred for 30 minutes.[1]

-

The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.[1]

-

This acidic aqueous solution is extracted with an organic solvent like trichloromethane to remove non-basic impurities.[1]

-

The aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the purified product.[1]

-

The final product is collected by filtration and can be further purified by crystallization from ethanol, yielding pure this compound.[1] The melting point of the product obtained through this method is reported as 181.3 °C.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter, and HPLC is a standard method for its determination. While specific pharmacopeial methods may vary, a general reversed-phase HPLC protocol is suitable for assessing the purity of this compound.[1][5]

Instrumentation & Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.[1]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).[1]

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard is used for comparison and validation.[5]

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial properties of this compound, particularly against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), can be quantified by determining the Minimum Inhibitory Concentration (MIC).[5] The broth microdilution method is a standard protocol for this assessment.[11][12]

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Bacterial strain (e.g., S. aureus ATCC 25923).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.[13]

Procedure:

-

Preparation of Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.[11]

-

Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.[11][13]

-

Controls: Include positive controls (wells with bacteria and broth, no compound) and negative controls (wells with broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity in the well.[8]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships involving this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Role as a key intermediate in the synthesis of Ketoconazole.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 4. dev.klivon.com [dev.klivon.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. This compound 98 67914-60-7 [sigmaaldrich.com]

- 7. idexx.com [idexx.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine

CAS Number: 67914-60-7 Synonyms: 4-(4-Acetyl-1-piperazinyl)phenol, AHPP

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a versatile piperazine (B1678402) derivative. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characterization, biological activities, and applications.

Physicochemical and Spectroscopic Data

This compound is a key intermediate in pharmaceutical synthesis, notable for its role in the production of the antifungal agent ketoconazole.[1] Its structural features, including a reactive hydroxyl group and a piperazine ring, make it a valuable building block in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 67914-60-7 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 180-185 °C | |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and other polar solvents | - |

| Purity | ≥ 98% |

Table 2: Spectroscopic Data (FTIR)

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3150 | O-H stretching (associated, strong, broad) | [4] |

| 2960, 2920, 1360 | C-H stretching (CH₃) | [4] |

| 1620 | C=O stretching (Amide, strong) | [4] |

| 1575, 1500, 1470 | Aromatic ring stretching | [4] |

Note: While ¹H and ¹³C NMR spectra have been used to characterize this compound, specific experimental chemical shift data were not available in the cited literature.

Synthesis and Purification

The synthesis of this compound has evolved to favor more efficient and environmentally conscious methods. An optimized protocol avoids hazardous solvents like dioxane and corrosive reagents such as 48% HBr, achieving high yields.[4][5]

Optimized Experimental Protocol

An improved synthesis method utilizes an alcohol-water solvent system, leading to high product yield and purity.[4][6] This process can achieve yields of over 80%.[4][7]

Reactants:

-

4-Hydroxyphenylpiperazine dihydrobromide

-

Acetic anhydride

-

Potassium carbonate (or Sodium carbonate)

-

Ethanol

-

Water

Procedure:

-

In a reaction flask, dissolve 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in 15 ml of water and 60 ml of ethanol.

-

Under ice-cold stirring, incrementally add potassium carbonate powder until CO₂ evolution subsides.

-

Add 9.6 ml of acetic anhydride, followed by an additional 6.3 g of potassium carbonate, and stir for 30 minutes.

-

Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining a pH of 8-9.

-

After cooling, a solid precipitate will form. Filter the solid.

-

Wash the collected solid with water until neutral to yield the final product.

-

The product can be further purified by recrystallization from ethanol.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a versatile piperazine (B1678402) derivative with promising therapeutic potential.

Introduction

This compound, commonly known as AHPP, is a piperazine derivative that has garnered significant interest in the scientific community. Primarily recognized as a key intermediate in the synthesis of the widely used antifungal agent ketoconazole, recent studies have unveiled its intrinsic biological activities, including antibacterial and anticancer properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Approach

AHPP exhibits a multifaceted mechanism of action, primarily targeting key cellular processes in both bacterial and cancer cells. Its therapeutic potential stems from its ability to inhibit biofilm formation in pathogenic bacteria and to induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

Antibacterial Activity: Inhibition of Biofilm Formation

AHPP has demonstrated notable antibacterial properties, particularly against challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance and ability to form biofilms.[2][3][4] The primary antibacterial mechanism of AHPP is the inhibition of biofilm formation, a critical virulence factor that protects bacteria from antibiotics and host immune responses.

Molecular Target: Biofilm-controlling response regulator (BfmR)

The key molecular target for AHPP's anti-biofilm activity in Acinetobacter baumannii has been identified as the biofilm-controlling response regulator, BfmR.[5] BfmR is a crucial transcriptional regulator that governs the expression of genes involved in the initiation and development of biofilms. By interacting with BfmR, AHPP is believed to disrupt the signaling cascade that leads to biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics.

Signaling Pathway: Inhibition of Biofilm Formation

Caption: Inhibition of the BfmR signaling pathway by AHPP.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

In addition to its antibacterial effects, AHPP has shown promising antiproliferative activity against a range of human cancer cell lines.[1] The mechanism underlying its anticancer effects is multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Piperazine derivatives have been shown to induce caspase-dependent apoptosis.[6] While the specific apoptotic pathway initiated by AHPP is still under investigation, it is hypothesized to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and subsequent cell death.

Cell Cycle Arrest at the G2/M Phase

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. AHPP has been observed to induce cell cycle arrest at the G2/M checkpoint.[6] This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The exact molecular targets within the G2/M checkpoint that are affected by AHPP are a subject of ongoing research.

Signaling Pathway: Anticancer Mechanism

Caption: Dual anticancer mechanisms of AHPP.

Quantitative Data Summary

While comprehensive quantitative data for the direct interaction of AHPP with its molecular targets is still emerging, preliminary studies on related piperazine derivatives and extracts containing AHPP provide valuable insights.

| Biological Activity | Assay Type | Cell Line/Organism | Parameter | Value | Reference |

| Anticancer | Antiproliferative | Various Human Cancer Lines | - | Active | [1] |

| Antibacterial | Anti-biofilm | Acinetobacter baumannii | - | Active | [5] |

Note: This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of AHPP. Researchers should refer to specific publications for detailed methodologies.

Biofilm Formation Inhibition Assay

Objective: To assess the ability of AHPP to inhibit biofilm formation by pathogenic bacteria.

Methodology:

-

Bacterial Culture: Grow the test bacterium (e.g., Acinetobacter baumannii) in a suitable broth medium to the mid-logarithmic phase.

-

Treatment: In a 96-well microtiter plate, add the bacterial suspension to wells containing serial dilutions of AHPP. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a period sufficient for biofilm formation (typically 24-48 hours).

-

Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with a crystal violet solution.

-

After incubation, wash away the excess stain and solubilize the bound stain with a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Experimental Workflow: Biofilm Inhibition Assay

Caption: Workflow for the biofilm formation inhibition assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of AHPP on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of AHPP. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AHPP on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with AHPP at various concentrations for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the DNA content of each cell.

-

Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This compound is an intriguing molecule with a demonstrated potential to combat both bacterial infections and cancer through distinct yet effective mechanisms of action. Its ability to inhibit biofilm formation by targeting the BfmR regulator in bacteria and to induce apoptosis and G2/M cell cycle arrest in cancer cells highlights its promise as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular interactions of AHPP with its targets, including determining its binding affinity for BfmR and identifying the specific proteins it modulates to induce apoptosis and cell cycle arrest. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety profile of this promising compound.

References

- 1. This compound | 67914-60-7 | Benchchem [benchchem.com]

- 2. Biofilm Formation and the Role of Efflux Pumps in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanotechnology based therapeutic approaches: an advanced strategy to target the biofilm of ESKAPE pathogens - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Novel Strategies to Target Biofilm Formation in ESKAPE Pathogens for Combating Antimicrobial Resistance [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and core scientific data of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, biological activities, and mechanistic insights into this pivotal chemical intermediate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific journey.

Discovery and Historical Context

This compound, a piperazine (B1678402) derivative, first appeared in the scientific literature in the late 1970s. Its discovery was not as a therapeutic agent itself, but as a crucial building block in the synthesis of a groundbreaking new drug. A 1979 patent filed by Heeres and colleagues first described the synthesis of this compound as a key intermediate in the development of ketoconazole, a broad-spectrum antifungal agent.[1] This marked the primary and most significant role of this compound for many years: a vital component in the manufacturing of a commercially successful pharmaceutical.

Early synthetic routes were characterized by multi-step processes with certain challenges, including the use of harsh reagents. Over the years, more efficient and safer methods have been developed, significantly improving the yield and purity of the final product.

Synthesis Protocols

The synthesis of this compound has evolved to improve efficiency and safety. Below are summaries of a foundational method and a more optimized modern approach.

Table 1: Comparison of Synthesis Protocols for this compound

| Parameter | Early Method (Heeres et al., 1979) | Optimized Method |

| Starting Material | 4-(1-piperazinyl)-phenol dihydrobromide | 4-hydroxy phenyl piperzine dihydrobromide |

| Reagents | Acetic anhydride (B1165640), Potassium carbonate | Acetic anhydride, Alkali (e.g., sodium carbonate) |

| Solvent | 1,4-Dioxane | Alcohol-water solution |

| Reaction Time | 3 days (reflux) | Not specified, but generally shorter |

| Yield | ~27% | >80% |

| Notes | Utilized harsher solvent. | Higher yield and improved purity. Avoids hazardous solvents.[2] |

Experimental Protocol: Optimized Synthesis

A mixture of 4-hydroxy phenyl piperzine dihydrobromide, an alkali (such as sodium carbonate), and acetic anhydride are added to an alcohol-water solution. The reaction proceeds to yield this compound. This method is noted for its high product yield and purity, and it avoids the use of more hazardous solvents like 1,4-dioxane.[2] The use of 40% hydrobromic acid (HBr) in the preparation of the starting material, as opposed to the more concentrated 48% HBr, also contributes to a lower cost and reduced environmental impact.[2]

Optimized Synthesis Workflow

Biological Activities and In Vitro Data

While initially recognized as a synthetic intermediate, subsequent research has unveiled the intrinsic biological activities of this compound and its derivatives. These activities include antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

The piperazine moiety is a well-known pharmacophore in antibacterial agents. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μmol/mL) |

| Staphylococcus aureus | 1.17 |

| Escherichia coli | 1.17 |

Data from a study on a piperazine polymer (PE), which shares structural similarities and provides an indication of the potential activity of the core piperazine structure.[3]

The antibacterial activity can be evaluated using the microdilution method. Bacterial strains such as Escherichia coli and Staphylococcus aureus are cultured to a specific concentration (e.g., 10^6 CFU/mL). The compound is serially diluted in a 96-well plate, and the bacterial suspension is added to each well. The plate is incubated overnight, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[3]

Anticancer Activity

Piperazine derivatives have shown promise as anticancer agents. This compound has been found to exhibit cytotoxic effects against various cancer cell lines, with evidence suggesting the induction of apoptosis.

| Cell Line | Activity |

| HCT-15 (Colon Cancer) | Dose-dependent reduction in cell viability |

| HT-29 (Colon Cancer) | Dose-dependent reduction in cell viability |

| MCF-7 (Breast Cancer) | Dose-dependent reduction in cell viability |

| MDA-MB-468 (Breast Cancer) | Dose-dependent reduction in cell viability |

Human cancer cell lines (e.g., HCT-15, MCF-7) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours). Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The concentration at which 50% of cell growth is inhibited (IC50) can then be calculated.

Tyrosinase Inhibition

Derivatives of this compound have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests potential applications in conditions related to hyperpigmentation.

| Compound | R-group on aroyl moiety | IC50 (μM) |

| Derivative 1 | 2-Cl | 2.6 |

| Derivative 2 | 2-Br | 4.5 |

| Derivative 3 | 2-OCH3 | 3.5 |

| Kojic Acid (Reference) | - | 17.8 |

The inhibitory effect on the diphenolase activity of tyrosinase can be assessed using L-DOPA as a substrate. The assay is typically performed in a phosphate (B84403) buffer (pH 6.8). A solution of mushroom tyrosinase is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.

Mechanism of Action: Apoptosis Induction

The anticancer effects of many piperazine derivatives are attributed to their ability to induce apoptosis, or programmed cell death. While the specific signaling cascade for this compound is not fully elucidated, the intrinsic or mitochondrial pathway is a likely mechanism based on studies of related compounds.

This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Proposed Intrinsic Apoptosis Pathway

Conclusion and Future Directions

From its origins as a pivotal intermediate in the synthesis of a major antifungal drug to its more recent recognition for a range of biological activities, this compound has had a significant, albeit often behind-the-scenes, role in medicinal chemistry. Its versatile structure continues to make it a valuable scaffold for the development of new therapeutic agents.

Future research should focus on a more detailed elucidation of its mechanisms of action, particularly the specific signaling pathways involved in its anticancer effects. Further investigation into its potential as an antibacterial and tyrosinase-inhibiting agent could also open new avenues for its application. The continued development of efficient and environmentally friendly synthesis methods will ensure its availability for ongoing research and potential future therapeutic development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-4-(4-hydroxyphenyl)piperazine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and a representative synthesis protocol.

Chemical Identity

This compound, also known by its synonym 4-(4-Acetyl-1-piperazinyl)phenol, is a piperazine (B1678402) derivative.[1][2] Its structure, featuring both an acetyl group and a hydroxyphenyl group, makes it a versatile building block in medicinal chemistry.[3] The compound is a structural analog of acetaminophen.[4][5]

-

IUPAC Name: 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone[][7]

-

CAS Number: 67914-60-7[1]

-

Molecular Formula: C₁₂H₁₆N₂O₂[1]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and experimental design.

| Property | Value | References |

| Appearance | White to off-white crystalline powder/solid | [1][4][][9][10] |

| Melting Point | 180-185 °C | [1][4][5][11] |

| Boiling Point | 456.5 °C at 760 mmHg | [] |

| Density | 1.207 g/cm³ | [] |

| Purity | ≥ 98% | [5][][11] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly), water, and ethanol (B145695). | [4][9] |

| Storage | Store at room temperature in a cool, dry place. | [1][4][9][10] |

Applications in Research and Development

This compound is a significant compound in several areas of research and development:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antifungal agent ketoconazole.[3][4][5][][11] Its derivatives are also used to create other advanced pharmaceutical intermediates.[3]

-

Antioxidant Research: The phenolic structure of the compound gives it antioxidant properties, making it a subject of study for combating oxidative stress.[1]

-

Antibacterial and Anticancer Research: Studies have shown that this compound possesses antibacterial properties, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3][] It has also demonstrated antiproliferative activity in various cancer cell lines.[]

-

Material Science: It is utilized in the development of advanced polymers and coatings.[1]

-

Cosmetic Formulations: The compound is incorporated into cosmetic products for its potential skin-protective and anti-aging benefits.[1]

Experimental Protocol: Synthesis

The following section details a representative method for the synthesis of this compound. This protocol is based on established literature.[12][13]

Objective: To synthesize this compound from 4-(1-piperazinyl)-phenol dihydrobromide.

Materials:

-

4-(1-piperazinyl)-phenol dihydrobromide (33.8 parts)

-

Acetic acid anhydride (B1165640) (11.2 parts)

-

Potassium carbonate (42 parts)

-

1,4-Dioxane (B91453) (300 parts)

-

Water

-

Sodium hydrogen carbonate

-

Diluted hydrochloric acid solution

-

Trichloromethane

-

Ammonium (B1175870) hydroxide

-

Ethanol

Procedure:

-

Reaction Setup: A mixture of 4-(1-piperazinyl)-phenol dihydrobromide, acetic acid anhydride, potassium carbonate, and 1,4-dioxane is prepared in a suitable reaction vessel.

-

Reflux: The mixture is stirred and refluxed for 3 days.

-

Filtration and Evaporation: The reaction mixture is filtered, and the filtrate is evaporated to yield a solid residue.

-

Washing: The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.

-

Purification:

-

The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.

-

The solution is extracted with trichloromethane.

-

The acidic aqueous phase is separated and neutralized with ammonium hydroxide.

-

-

Crystallization: The resulting product is filtered off and crystallized from ethanol to yield this compound.

The workflow for this synthesis is visualized in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67914-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 67914-60-7 | Benchchem [benchchem.com]

- 4. 1-Acetyl-4-(4-Hydroxyphenyl) Piperazine at Best Price, 1-Acetyl-4-(4-Hydroxyphenyl) Piperazine Manufacturer in Gujarat [komal-industries.com]

- 5. marutiindustries.in [marutiindustries.in]

- 7. bhagwatiorganics.com [bhagwatiorganics.com]

- 8. This compound [stenutz.eu]

- 9. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]

- 10. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price [shreeneels.net]

- 11. darshanpharmachem.com [darshanpharmachem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. prepchem.com [prepchem.com]

1-Acetyl-4-(4-hydroxyphenyl)piperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physicochemical properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a compound of interest in pharmaceutical research and development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for a range of applications, from medicinal chemistry to formulation development.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂[1][2][3] |

| Molecular Weight | 220.27 g/mol [1][2][3] |

| CAS Number | 67914-60-7[1][2] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 183 - 185 °C[1] |

| Solubility | Slightly soluble[3] |

Structural Representation

To facilitate a deeper understanding of its chemical nature, the logical structure of this compound is visualized below. This diagram illustrates the key functional groups and their connectivity.

References

1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS No. 67914-60-7). The information herein is intended to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach to handling.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute toxicity, Oral | Not specified |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Source: Sigma-Aldrich

NFPA 704 Rating (estimated):

| Category | Rating |

| Health | 2 |

| Flammability | 1 |

| Instability | 0 |

Source: Cole-Parmer[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to ensure the safety of personnel handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[2]

-

Facilities must be equipped with an eyewash station and a safety shower.[1]

-

Use of a chemical fume hood is recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact.[1][2] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and preventing accidental exposure.

Handling:

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

-

Keep the container tightly closed when not in use.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following table outlines the recommended first aid procedures for different routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

A logical workflow for first aid response is illustrated in the diagram below.

Caption: First Aid Response Workflow for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Cleanup Protocol:

-

Evacuate Personnel: Immediately evacuate all non-essential personnel from the spill area.

-

Ensure Ventilation: Provide adequate ventilation to the area.

-

Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2]

-

Cleanup: Carefully sweep up the spilled solid material, avoiding the generation of dust.[1] Place the collected material into a suitable, labeled container for disposal.[1]

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

The logical workflow for handling a chemical spill is depicted in the diagram below.

Caption: Chemical Spill Response Workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological and Physical Properties

While comprehensive toxicological data is not available, the known properties are summarized below.

Physical and Chemical Properties:

| Property | Value |

| Appearance | White to off-white or pink powder[1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Melting Point | 180-185 °C (lit.) |

| Autoignition Temperature | 460 °C (860 °F)[1] |

| Solubility | No data available |

Toxicological Information:

-

Acute Toxicity: No quantitative data (LD50/LC50) is currently available.[1] Harmful if swallowed.[1]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, standardized protocols are used to determine chemical safety. Below are representative methodologies.

Protocol 1: In Vitro Skin Irritation Test (Based on OECD Guideline 439)

-

Objective: To assess the potential of a test chemical to induce skin irritation.

-

Methodology:

-

A reconstructed human epidermis (RhE) model is used, which consists of non-transformed human-derived epidermal keratinocytes.

-

The test chemical is applied topically to the skin tissue model.

-

After a defined exposure period, the chemical is removed by washing.

-

The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

-

-

Data Analysis: The mean tissue viability after exposure is calculated and compared to negative controls.

Protocol 2: Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology:

-

A stepwise procedure is used with a small number of animals (typically rodents) per step.

-

A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The substance is administered orally to a group of animals.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

-

Data Analysis: The results are used to classify the substance into one of five toxicity categories based on the GHS classification system.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. Users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations.

References

Navigating the Toxicological Landscape of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine is a piperazine (B1678402) derivative with potential applications in pharmaceutical development. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and progression through the drug development pipeline. This technical guide provides a comprehensive overview of the currently available toxicological data, which, it must be noted, is limited for this specific molecule. In the absence of direct studies, this guide outlines a series of recommended in vitro toxicological assays based on the known profile of related piperazine compounds. Detailed experimental protocols are provided to enable researchers to assess the cytotoxic, genotoxic, cardiac, hepatic, and neurological safety of this compound. Furthermore, potential signaling pathways that may be modulated by this class of compounds are illustrated to guide mechanistic studies.

Introduction

General Toxicological Profile of Piperazine Derivatives

Piperazine and its derivatives have been associated with a variety of toxicological effects. Some documented effects for the broader class of piperazine compounds include:

-

Irritation: Causes eye, skin, and respiratory tract irritation.[1]

-

Harmful if Swallowed: Ingestion may lead to adverse effects.[1]

-

Neurotoxicity: Some piperazine derivatives have been shown to have neurotoxic effects.

-

Cardiotoxicity: Certain piperazine compounds have demonstrated cardiotoxic potential.

-

Hepatotoxicity: Liver toxicity has been observed with some piperazine derivatives.

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] The information above is based on related compounds and should be used to guide a comprehensive experimental evaluation of the target compound.

Recommended In Vitro Toxicological Assays

The following section details experimental protocols for a baseline in vitro toxicological assessment of this compound.

Cytotoxicity Assessment: MTT Assay

A study on structurally similar (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives indicated no cytotoxicity in MTT assays using B16F10 melanoma cells. This assay is a fundamental first step in assessing the general toxicity of a compound to living cells.

Experimental Protocol: MTT Assay on B16F10 Melanoma Cells

-

Cell Culture:

-

Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100 | 100 | 100 |

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| ... | |||

| Positive Control |

Genotoxicity Assessment: Ames Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains:

-

Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

-

Metabolic Activation:

-

Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

-

Assay Procedure (Plate Incorporation Method):

-

Prepare serial dilutions of this compound in a suitable solvent.

-

To molten top agar (B569324), add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

Data Presentation:

| Concentration (µ g/plate ) | Strain | With S9 Mix (Revertant Colonies) | Without S9 Mix (Revertant Colonies) |

| Vehicle Control | TA98 | ||

| Concentration 1 | TA98 | ||

| ... | ... | ||

| Positive Control | TA98 | ||

| Vehicle Control | TA100 | ||

| ... | ... |

In Vitro Organ-Specific Toxicity Screening

Given the known toxicities of some piperazine derivatives, it is prudent to conduct in vitro screening for cardiotoxicity, hepatotoxicity, and neurotoxicity.

3.3.1. Cardiotoxicity Assessment

-

Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Experimental Protocol:

-

Culture hiPSC-CMs to form a spontaneously beating syncytium.

-

Expose the cells to various concentrations of this compound.

-

Monitor changes in beat rate, contractility, and field potential duration using a microelectrode array (MEA) system.

-

Assess cell viability using a suitable assay (e.g., LDH release).

-

-

Data Presentation:

| Concentration (µM) | Beat Rate (beats/min) | Contractility (relative units) | Field Potential Duration (ms) | Cell Viability (%) |

| Vehicle Control | 100 | |||

| Concentration 1 | ||||

| ... |

3.3.2. Hepatotoxicity Assessment

-

Cell Model: HepG2 human hepatoma cell line.

-

Experimental Protocol:

-

Culture HepG2 cells to confluence.

-

Treat cells with a range of concentrations of the test compound for 24 and 48 hours.

-

Measure hepatotoxicity markers such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) leakage into the culture medium.

-

Assess cell viability using the MTT or neutral red uptake assay.

-

-

Data Presentation:

| Concentration (µM) | ALT Leakage (U/L) | AST Leakage (U/L) | Cell Viability (%) |

| Vehicle Control | 100 | ||

| Concentration 1 | |||

| ... |

3.3.3. Neurotoxicity Assessment

-

Cell Model: SH-SY5Y human neuroblastoma cell line.

-

Experimental Protocol:

-

Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using retinoic acid.

-

Expose the cells to the test compound at various concentrations for 24 and 48 hours.

-

Evaluate neurotoxicity by assessing neurite outgrowth, cell viability (MTT assay), and markers of apoptosis (e.g., caspase-3 activity).

-

-

Data Presentation:

| Concentration (µM) | Neurite Outgrowth (average length) | Cell Viability (%) | Caspase-3 Activity (relative units) |

| Vehicle Control | 100 | ||

| Concentration 1 | |||

| ... |

Potential Signaling Pathway Involvement

Some piperazine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Understanding these pathways can provide insights into the potential mechanism of action of this compound.

Caption: Generalized PI3K/AKT Signaling Pathway.

Caption: Overview of Src Family Kinases Signaling.

Caption: Simplified BCR-ABL Signaling Pathway.

Conclusion

The toxicological profile of this compound is currently not well-defined. This technical guide provides a framework for researchers to conduct a thorough in vitro safety assessment. The recommended assays cover key toxicological endpoints, and the provided protocols offer a starting point for experimental design. Furthermore, the elucidation of potential signaling pathway interactions can guide mechanistic studies. A comprehensive evaluation of the data generated from these assays is essential to determine the safety profile of this compound and to inform its potential for further development. It is strongly recommended that these in vitro studies are followed by appropriate in vivo toxicological evaluations as the compound progresses through the development pipeline.

References

Unveiling the Antioxidant Potential of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, a derivative of the versatile 4-hydroxyphenylpiperazine core structure, has garnered interest within the scientific community for its potential therapeutic applications. The presence of a phenolic hydroxyl group in its chemical structure suggests an inherent capacity to act as an antioxidant, a property crucial for combating oxidative stress implicated in a myriad of pathological conditions. This technical guide provides a comprehensive overview of the available scientific evidence and theoretical framework surrounding the antioxidant properties of this compound and its structural analogs. While direct and extensive quantitative data on this specific compound is limited in publicly accessible literature, this document consolidates findings from related molecules, outlines standard experimental protocols for antioxidant evaluation, and explores potential mechanistic pathways.

Core Chemical Structure and Antioxidant Postulate

The antioxidant potential of this compound is primarily attributed to its 4-hydroxyphenyl moiety. Phenolic compounds are well-established antioxidants that can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing a cascade of oxidative damage to cellular components. The piperazine (B1678402) and acetyl groups may modulate the compound's solubility, stability, and pharmacokinetic profile, which can indirectly influence its overall antioxidant efficacy in a biological system.

In Vitro Antioxidant Activity

Direct quantitative studies on the antioxidant activity of this compound are not extensively reported. However, research on structurally related compounds provides valuable insights into the potential of the 4-hydroxyphenylpiperazine scaffold.

One study investigating a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share the core 4-hydroxyphenylpiperazine structure, demonstrated notable antioxidant activity.[1][2][3] These findings suggest that the 4-hydroxyphenylpiperazine moiety is a key contributor to the observed antioxidant effects.

Furthermore, a study on a compound designated as MDBD, which has been contextually associated with this compound in some literature, reported significant radical scavenging activity. However, the definitive chemical structure of MDBD in the original research is that of a quinoxaline (B1680401) derivative, and therefore, these results should be interpreted with caution and not be directly attributed to this compound without further clarification.

Summary of Quantitative Antioxidant Data for Related Compounds

| Compound Class | Assay | Key Findings | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase Inhibition & Antioxidant Activity | Compounds displayed antioxidant properties in addition to tyrosinase inhibition. | [1][2][3] |

| 1-Aryl/aralkyl piperazine derivatives with xanthine (B1682287) moiety | DPPH Radical Scavenging | IC50 values were determined, with the hydroxyl-containing derivative showing the highest activity. | [4] |

| 1-Aryl/aralkyl piperazine derivatives with xanthine moiety | ABTS Radical Scavenging | Demonstrated potent radical scavenging activity, with the hydroxylated compound being the most effective. | [4] |

| "MDBD" (structure unconfirmed as 1A4HP) | H₂O₂ Scavenging | 64.21% scavenging activity. | [5] |

| "MDBD" (structure unconfirmed as 1A4HP) | DPPH Radical Scavenging | 67.48% scavenging activity at 500 µg/mL. | [5] |

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant properties of this compound, a panel of standardized in vitro assays is recommended. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Store in the dark.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

-

Add the DPPH working solution to initiate the reaction.

-

Include a control containing the solvent and DPPH solution, and a blank for each sample concentration without DPPH.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Add the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at 593 nm.

-

-

Data Analysis:

-

The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as FRAP value (in µM Fe²⁺ equivalents).

-

Potential Signaling Pathways and Mechanisms of Action

Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While specific studies on this compound are lacking, the following pathways are plausible targets based on its chemical structure.

-

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

-

Nuclear Factor-kappa B (NF-κB) Pathway: Oxidative stress is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. Many phenolic antioxidants have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to oxidative stress. Phenolic compounds can modulate these pathways, which can, in turn, influence cell survival, apoptosis, and inflammation.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a derivative of piperazine (B1678402), serves as a crucial scaffold and intermediate in the landscape of medicinal chemistry. Its unique structural features, combining a hydrophilic hydroxyphenyl group and a versatile piperazine ring capped with an acetyl group, make it a valuable building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthesis, established applications, and putative biological activities of AHPP, supported by experimental protocols and quantitative data. While primarily recognized as a key precursor to the broad-spectrum antifungal agent ketoconazole (B1673606), emerging research suggests that the this compound core may possess intrinsic biological properties, including anticancer, antibacterial, and antioxidant activities. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the potential of this versatile chemical entity.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting a diverse range of receptors and enzymes.[1] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have made it a cornerstone in drug design. This compound (AHPP) emerges as a particularly interesting derivative, combining the piperazine core with a phenolic moiety, a common pharmacophore in many biologically active molecules. The N-acetyl group can modulate the compound's metabolic stability and pharmacokinetic profile.[2]

This guide will delve into the fundamental aspects of AHPP, from its chemical synthesis to its pivotal role as a synthetic intermediate and its potential as a pharmacologically active agent in its own right.

Synthesis of this compound

The synthesis of AHPP is well-documented and typically involves the acetylation of 4-(4-hydroxyphenyl)piperazine. Several methods have been reported, with variations in reagents and reaction conditions.

General Synthesis Workflow

The logical workflow for a common synthetic route to AHPP is depicted below.

Caption: General workflow for the synthesis of AHPP.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of AHPP is as follows:

-

Reaction Setup: A mixture of 4-(1-piperazinyl)phenol dihydrobromide (33.8 parts), acetic anhydride (11.2 parts), and potassium carbonate (42 parts) in 1,4-dioxane (B91453) (300 parts) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is stirred and refluxed for 72 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then evaporated under reduced pressure to yield a solid residue.

-

Purification: The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes. The precipitated product is collected by filtration and dissolved in a dilute hydrochloric acid solution. This acidic solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium (B1175870) hydroxide.

-

Crystallization: The resulting precipitate is collected by filtration and crystallized from ethanol (B145695) to yield pure this compound.

Role as a Key Intermediate in Ketoconazole Synthesis

The most prominent application of AHPP in medicinal chemistry is its role as a key intermediate in the multi-step synthesis of ketoconazole, a broad-spectrum antifungal agent.[2][3]

Ketoconazole Synthesis Pathway

The following diagram illustrates the final step in the synthesis of ketoconazole, where AHPP is alkylated with a suitable mesylate derivative.

Caption: Alkylation of AHPP in the final step of ketoconazole synthesis.

Mechanism of Action of Ketoconazole

Ketoconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Biological Activities of the this compound Scaffold

While primarily utilized as a synthetic intermediate, the this compound scaffold and its close derivatives have been investigated for a range of biological activities. It is important to note that specific quantitative data for AHPP itself is limited in the public domain, and much of the available data pertains to structurally related (4-hydroxyphenyl)piperazine derivatives.

Anticancer Activity

Derivatives of the 4-hydroxyphenyl)piperazine core have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected (4-Hydroxyphenyl)piperazine Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | B16F10 (Murine Melanoma) | Cytotoxicity | > 50 | [4] |

| 2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone | AbTYR | Tyrosinase Inhibition | 3.8 | [4] |

Antibacterial Activity

Piperazine derivatives are known to possess antibacterial properties. Studies on derivatives of the this compound scaffold have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperazine Polymer (PE) | E. coli | 1.17 (µmol/mL) | [5] |

| Piperazine Polymer (PE) | S. aureus | 1.17 (µmol/mL) | [5] |

| Ciprofloxacin | E. coli | >1.63 (µmol/mL) | [5] |

| Ciprofloxacin | S. aureus | ~3.26 (µmol/mL) | [5] |

Note: MIC values for AHPP are not specified in the reviewed literature. The data is for a related piperazine polymer to indicate the potential of the piperazine moiety.

Tyrosinase Inhibitory Activity